molecular formula C12H16 B1619320 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 4175-54-6

1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1619320
CAS No.: 4175-54-6
M. Wt: 160.25 g/mol
InChI Key: KNQXALMJMHIHQH-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H16. It is a derivative of naphthalene, characterized by the presence of two methyl groups at the 1 and 4 positions and partial hydrogenation of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the catalytic hydrogenation of 1,4-dimethylnaphthalene. The process typically involves the use of a nickel catalyst under high pressure and temperature conditions . Another method involves the Darzens tetralin synthesis, where derivatives are prepared by intramolecular electrophilic aromatic substitution of a 1-aryl-pent-4-ene using concentrated sulfuric acid .

Industrial Production Methods: In industrial settings, the compound is produced by the catalytic hydrogenation of naphthalene using nickel catalysts. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene involves its interactions with various molecular targets. In chemical reactions, it acts as a hydrogen donor or acceptor, facilitating various transformations. The compound’s effects in biological systems are still under investigation, but it is believed to interact with cellular membranes and proteins, influencing their functions .

Comparison with Similar Compounds

Uniqueness: 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural feature makes it distinct from other tetrahydronaphthalene derivatives and contributes to its specific applications in various fields .

Properties

IUPAC Name

1,4-dimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQXALMJMHIHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871058
Record name 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4175-54-6
Record name 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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